molecular formula C6H10F2O2 B3014296 3-(Difluoromethyl)pentanoic acid CAS No. 1785054-51-4

3-(Difluoromethyl)pentanoic acid

Cat. No.: B3014296
CAS No.: 1785054-51-4
M. Wt: 152.141
InChI Key: CGUZWQJBNHWFKS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pentanoic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a difluoromethyl group attached to a pentanoic acid backbone, which imparts distinct chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pentanoic acid typically involves the introduction of a difluoromethyl group into a pentanoic acid precursor. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects fully .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)pentanoic acid include other difluoromethylated carboxylic acids and related fluorinated compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the difluoromethyl group enhances its stability and influences its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUZWQJBNHWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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